molecular formula C19H21NO6 B5146188 N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3,4,5-trimethoxybenzamide CAS No. 5780-46-1

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3,4,5-trimethoxybenzamide

Cat. No.: B5146188
CAS No.: 5780-46-1
M. Wt: 359.4 g/mol
InChI Key: YTJMMKKWVMHRJA-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3,4,5-trimethoxybenzamide is a research chemical recognized for its potent and selective antagonism of the α2C-adrenergic receptor. This specific pharmacological profile makes it a valuable tool for neuroscientists investigating the complex roles of adrenoceptor subtypes in the central nervous system. The compound has been utilized in preclinical research to probe the function of the α2C-receptor, which is implicated in the modulation of neurotransmitters like dopamine and norepinephrine. Studies suggest that targeting this receptor subtype may influence motor control and cognitive functions, positioning this antagonist as a compound of interest for research into conditions such as Parkinson's disease and related motor disorders. Its mechanism of action involves blocking the α2C-receptor, which can prevent the receptor's normal inhibitory feedback on neurotransmitter release, thereby potentially enhancing dopaminergic and noradrenergic signaling in specific brain regions. This property has been exploited in animal models to study the potential for improving motor deficits, as evidenced by research where it reversed reserpine-induced hypokinesia. The compound provides researchers with a selective means to dissect α2C-adrenoceptor pathways from those of other α2-subtypes (α2A and α2B), advancing the understanding of receptor-specific physiology and informing the development of novel therapeutic strategies.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6/c1-22-16-8-12(9-17(23-2)18(16)24-3)19(21)20-10-13-11-25-14-6-4-5-7-15(14)26-13/h4-9,13H,10-11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJMMKKWVMHRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386635
Record name N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-3,4,5-trimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5780-46-1
Record name N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-3,4,5-trimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 1,4-benzodioxane-6-amine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with other 3,4,5-trimethoxybenzamide derivatives, focusing on structural features, synthesis, and properties.

Substituent Variations and Structural Analogues

Compound Name Substituent(s) Molecular Weight Key Features References
Target Compound : N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3,4,5-trimethoxybenzamide 2,3-dihydro-1,4-benzodioxin-3-ylmethyl ~385.4 g/mol Benzodioxane ring enhances lipophilicity and potential metabolic stability.
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 4-Bromophenyl ~394.2 g/mol Bromine substituent increases molecular weight and may enhance halogen bonding in biological targets. Crystal structure shows N–H···O hydrogen bonding.
N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide Cyanobenzimidazole ~351.3 g/mol Benzimidazole moiety introduces planar heteroaromaticity, potentially improving DNA intercalation or kinase inhibition.
N-(2-Hydroxybenzoyl)-3,4,5-trimethoxybenzamide 2-Hydroxybenzoyl ~332.3 g/mol Salicylamide group enables chelation with metal ions, relevant for catalytic or antimicrobial applications.
N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide Furan-2-yl and o-tolylamino ~478.5 g/mol Acrylamide linker and furan group may enhance cytotoxicity via π-π stacking or reactive oxygen species (ROS) generation.

Physicochemical Properties

  • Melting Points: Target compound: Not reported, but analogs like N-(4-bromophenyl)-3,4,5-trimethoxybenzamide melt at 162–164°C , while acrylamide derivatives (e.g., 4a) melt at 222–224°C .
  • Solubility : The benzodioxane group in the target compound likely improves lipid solubility compared to polar derivatives like N-(2-hydroxybenzoyl)-3,4,5-trimethoxybenzamide .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3,4,5-trimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

  • Molecular Formula : C15H17N1O5
  • Molecular Weight : 293.30 g/mol
  • CAS Number : Not explicitly listed but can be derived from related compounds.

Biological Activity

The biological activity of this compound has been evaluated in various studies:

1. Antitumor Activity

Research has indicated that derivatives of trimethoxybenzamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MGC-803 (gastric cancer), MCF-7 (breast cancer), HepG-2 (hepatoma).
  • Findings : A related compound demonstrated an IC50 value of approximately 20.47 μM against MGC-803 cells, indicating potent antiproliferative activity .

The mechanism by which this compound exerts its effects may involve:

  • Dopamine Receptor Antagonism : Similar compounds have shown the ability to inhibit D2 dopamine receptors and 5-HT3 serotonin receptors, which are crucial in controlling nausea and vomiting .
  • Cell Cycle Arrest : Studies suggest that certain derivatives can induce apoptosis and cause cell cycle arrest in the G1 phase .

Case Studies

Several studies have highlighted the biological potential of compounds related to N-(2,3-dihydro-1,4-benzodioxin) structures:

Case Study 1: Cytotoxicity Assay

A study synthesized various trimethoxybenzamide derivatives and evaluated their cytotoxicity:

CompoundCell LineIC50 Value (μM)Mechanism
Compound AMGC-80320.47 ± 2.07Apoptosis induction
Compound BMCF-743.42 ± 3.56Cell cycle arrest
Compound CHepG-235.45 ± 2.03Apoptosis induction

Case Study 2: In Vivo Studies

In vivo studies on similar benzodioxin derivatives demonstrated significant tumor growth inhibition:

  • Model Used : Mouse xenograft models.
  • Results : Compounds showed a marked reduction in tumor size compared to controls.

Q & A

Q. Characterization methods :

TechniqueKey Data PointsExample from Evidence
¹H/¹³C NMR Confirm regiochemistry of methoxy groups and benzodioxin substitutionδ 7.86 (dd, J = 7.6 Hz, aromatic H), δ 164.2 (C=O)
HPLC/HRMS Purity (>96%) and molecular ion verificationHRMS: m/z 332.1135 [M+H]⁺
IR Spectroscopy Validation of amide C=O stretch (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹)Not explicitly listed but standard practice

Advanced: How can structural contradictions in reported bioactivity data (e.g., antimicrobial vs. anti-inflammatory) be systematically addressed?

Answer:
Discrepancies often arise from assay-specific variables. A methodological approach includes:

Assay standardization :

  • Use uniform cell lines (e.g., THP-1 for inflammation) and microbial strains (e.g., S. aureus ATCC 25923) to reduce variability .
  • Control solvent effects (e.g., DMSO ≤0.1% v/v) to avoid interference .

Orthogonal validation :

  • Pair enzymatic assays (e.g., COX-2 inhibition for anti-inflammatory activity) with cell-based viability assays (MTT) to confirm specificity .

Structural analogs :

  • Synthesize derivatives with modified substituents (e.g., replacing methoxy with ethoxy) to isolate functional group contributions .

Example : notes that 3,4,5-trimethoxyphenyl derivatives show divergent activities depending on substituent positioning, suggesting SAR-driven contradictions .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity and purity?

Answer:

  • NMR spectroscopy : Resolves regiochemistry of the benzodioxin ring and confirms methoxy group placement (e.g., δ 3.8–4.1 ppm for OCH₃) .
  • Mass spectrometry : HRMS ensures exact mass alignment (e.g., calculated vs. observed m/z ± 0.0005 Da) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) confirms purity; retention time consistency across batches is critical .

Q. Data from Evidence :

  • 3,4-Dimethoxy analogs show 3x higher CDK2 inhibition than 2,4-isomers, highlighting positional sensitivity .
  • Trifluoromethyl substitution increases metabolic stability (t₁/₂ from 2h to 6h in microsomal assays) .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

  • pH stability : Stable at pH 5–7 (≥90% remaining after 24h), but degrades rapidly in alkaline conditions (pH >9) via hydrolysis of the amide bond .
  • Thermal stability : Decomposition onset at 150°C (TGA data), with optimal storage at -20°C in inert atmospheres .
  • Light sensitivity : Protect from UV exposure to prevent benzodioxin ring photooxidation .

Protocol : Use accelerated stability testing (40°C/75% RH for 1 month) to predict shelf life .

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